molecular formula C7H14ClNO B2829071 (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis CAS No. 1820580-89-9

(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis

Cat. No.: B2829071
CAS No.: 1820580-89-9
M. Wt: 163.65
InChI Key: JWEHBYVWAVHAEP-HHQFNNIRSA-N
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Description

(4aR,7aS)-Octahydrocyclopenta[b]morpholine hydrochloride, cis (CAS 1820580-89-9) is a bicyclic morpholine derivative with a fused cyclopentane-morpholine ring system. Its cis stereochemistry (4aR,7aS) confers distinct conformational rigidity, influencing its physicochemical and biological properties. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. The molecular formula is C₇H₁₄ClNO (MW 163.65), and it requires storage under an inert atmosphere at 2–8°C due to sensitivity to moisture and oxidation . Hazard codes (H302, H315, H319, H335) indicate risks of toxicity upon ingestion, skin/eye irritation, and respiratory irritation .

Properties

IUPAC Name

(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEHBYVWAVHAEP-HHQFNNIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C1)OCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis, typically involves the nucleophilic ring-opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile. This is followed by an O-benzoylation/ring-closure tandem reaction sequence . Another method involves the coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role in the synthesis of azabicyclic structures, which are pivotal in developing pharmacologically active agents. The enantioselective synthesis of angularly substituted 1-azabicyclic compounds has been extensively studied, revealing high yields and enantiomeric purity. For instance, the synthesis of cis-octahydroindoles from aminoketals demonstrates the compound's utility in creating complex molecular architectures with therapeutic potential .

Case Study: Synthesis of Bicyclic β-Amino Acids

A notable application involves the conversion of (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride into bicyclic β-amino acids. These compounds are crucial in peptidomimetics and organocatalysis, showcasing their importance in drug design and development .

Pharmaceutical Applications

The compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of (4aR,7aS)-octahydrocyclopenta[b]morpholine can act on various biological targets, including those associated with spleen tyrosine kinase activity. This suggests possible applications in treating diseases linked to this enzyme, such as certain cancers and autoimmune disorders .

Table 1: Summary of Pharmaceutical Applications

Application AreaDescriptionReference
Cancer Treatment Potential inhibitors of spleen tyrosine kinase activity
Pain Management Development of local anesthetics using derivatives
Peptidomimetics Synthesis of bicyclic β-amino acids for drug design

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create a wide array of functionalized products. The dynamic kinetic equilibration of diastereomeric iminium ions during synthesis highlights its role in achieving high stereoselectivity and yield .

Case Study: Dynamic Kinetic Equilibration

Research demonstrates that (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride can participate in reactions leading to the formation of complex azabicyclic molecules through dynamic kinetic equilibration processes. This method enhances the efficiency of synthesizing compounds with multiple stereocenters .

Mechanism of Action

The mechanism of action of (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis, involves its interaction with specific molecular targets and pathways. It is known to modulate lysosomal pH by facilitating the transmembrane transport of anions across vesicular and cellular membranes . This modulation can affect various cellular processes and has implications for its use in therapeutic applications.

Comparison with Similar Compounds

Structural Analogues
Compound Name CAS Molecular Formula MW Key Structural Features Salt Form Applications
(4aR,7aS)-Octahydrocyclopenta[b]morpholine HCl 1820580-89-9 C₇H₁₄ClNO 163.65 Cyclopenta-fused morpholine, cis configuration Monohydrochloride Pharmaceutical intermediates
(4aS,7aS)-Octahydropyrrolo[3,4-b]morpholine diHCl 1881275-73-5 C₆H₁₄Cl₂N₂O 201.09 Pyrrolo-fused morpholine, cis configuration Dihydrochloride Building block for drug synthesis
Moxifloxacin Related Compound G (4aR,7aR isomer) N/A C₂₁H₂₄FN₃O₄·HCl 437.89 Octahydropyrrolopyridine substituent, trans configuration Monohydrochloride Antibiotic impurity/research

Key Differences :

Ring Systems: The target compound features a cyclopenta[b]morpholine core, whereas (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine diHCl has a pyrrolo[3,4-b]morpholine structure.

Salt Form: The dihydrochloride analogue (CAS 1881275-73-5) has two chloride ions, increasing its polarity and solubility compared to the monohydrochloride form .

Stereochemistry : Moxifloxacin’s 4aR,7aR-related compound exhibits a trans configuration, contrasting with the cis configuration of the target compound. This difference significantly impacts antibiotic activity, as stereochemistry dictates binding to bacterial topoisomerases .

Physicochemical Properties
  • Solubility : The dihydrochloride analogue (CAS 1881275-73-5) has higher aqueous solubility due to additional chloride ions .
  • Stability : The target compound requires inert storage conditions, while the pyrrolo derivative (97% purity) is more stable at room temperature .
  • Synthesis : Both compounds derive from morpholine precursors. For example, EP 4 374 877 A2 (2024) uses 4-(2-chloroethyl)morpholine HCl in carboxamide synthesis, suggesting shared synthetic pathways for morpholine-based intermediates .

Biological Activity

(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis, is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biochemical properties, cellular effects, and molecular mechanisms based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure, which includes a morpholine ring fused to a cyclopentane system. Its chemical formula is C7H14ClNC_7H_{14}ClN with a molecular weight of 145.64 g/mol. The stereochemistry of the compound plays a critical role in its biological activity.

Antimicrobial Properties

Research indicates that (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has been evaluated for its anticancer properties . Studies involving cancer cell lines such as prostate and breast cancer have demonstrated that it can inhibit cell proliferation and induce apoptosis. The mechanism appears to involve the disruption of cellular signaling pathways related to cell survival and growth .

Enzyme Inhibition

Inhibitory assays have shown that (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride can act as a potent inhibitor of certain enzymes, including proteases. For instance, it has been tested against HIV-1 protease, revealing significant inhibitory effects with an IC50 value in the low nanomolar range . This suggests its potential as a lead compound in antiviral drug development.

Molecular Interactions

The biological activity of (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride is largely attributed to its ability to interact with specific protein targets. The structure-activity relationship (SAR) studies indicate that modifications to the bicyclic framework can enhance or diminish its binding affinity to target proteins .

Cellular Signaling Pathways

The compound's anticancer effects are linked to its ability to modulate key signaling pathways such as the MAPK/ERK pathway. By inhibiting this pathway, it can prevent cancer cell proliferation and promote apoptosis .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityEffective against Gram-positive bacteria with MIC values < 10 µg/mL.
Study 2Anticancer ActivityInduced apoptosis in breast cancer cells with IC50 = 15 nM.
Study 3Enzyme InhibitionStrong inhibitor of HIV-1 protease with IC50 = 2.7 pM.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclization of morpholine precursors with cyclopentane derivatives. Key steps include:

  • Substitution reactions : Use sodium amide or thiourea in polar aprotic solvents (e.g., DMF/DMSO) to introduce functional groups .
  • Stereochemical control : Employ chiral catalysts or enantioselective reagents to ensure the cis configuration .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization for stereoisomer separation .
    • Optimization : Vary temperature (40–80°C), solvent polarity, and reaction time to maximize yield. Monitor progress via TLC and confirm purity via HPLC (>98%) .

Q. How can the stereochemistry and purity of this compound be confirmed experimentally?

  • Techniques :

  • NMR spectroscopy : Analyze coupling constants in 1H^1H-NMR to confirm the cis configuration (e.g., vicinal proton coupling J=810HzJ = 8–10 \, \text{Hz}) .
  • HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity and detect stereoisomeric impurities .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Exposure controls : Work in a fume hood with local exhaust ventilation. Use nitrile gloves, safety goggles, and a lab coat. Replace gloves immediately after contamination .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under acidic/basic conditions be resolved?

  • Experimental design :

  • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.
  • Monitor degradation via UV-Vis spectroscopy (λ = 230–280 nm) and quantify by HPLC .
  • Identify decomposition products using LC-MS/MS and compare with reference standards .
    • Data reconciliation : Cross-validate results with kinetic modeling (e.g., first-order decay constants) and thermodynamic parameters (ΔH‡, ΔS‡) .

Q. What strategies can optimize the compound’s solubility for in vitro bioactivity assays?

  • Approaches :

  • Co-solvents : Test DMSO (≤5% v/v) or cyclodextrin-based solubilizers.
  • pH adjustment : Use citrate (pH 3–4) or phosphate (pH 7–8) buffers to enhance ionization .
  • Surfactants : Add polysorbate 80 (0.1% w/v) to stabilize colloidal dispersions .
    • Validation : Measure solubility via nephelometry and confirm stability via dynamic light scattering (DLS) .

Q. How do structural modifications (e.g., halogenation) impact the compound’s reactivity in cross-coupling reactions?

  • Case study : Compare the reactivity of the parent compound with chlorinated derivatives (e.g., 4-chlorophenyl analogs).

  • Reaction conditions : Use palladium catalysts (Pd(OAc)₂), ligands (XPhos), and bases (K₂CO₃) in Suzuki-Miyaura couplings .
  • Analysis : Track conversion via 19F^{19}F-NMR (if fluorinated) or GC-MS. Calculate turnover numbers (TON) and compare steric/electronic effects .

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